molecular formula C17H20ClN5O3S2 B3019782 2-((5-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105226-07-0

2-((5-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B3019782
CAS No.: 1105226-07-0
M. Wt: 441.95
InChI Key: IQYKLHNUOGNNAQ-UHFFFAOYSA-N
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Description

2-((5-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C17H20ClN5O3S2 and its molecular weight is 441.95. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Erastin2 , is the system xc- (SLC7A11/xCT + SLC3A2/4F2hc) . This system plays a crucial role in maintaining the balance of redox in cells by controlling the exchange of glutamate and cystine across the cell membrane .

Mode of Action

Erastin2 interacts with its target by inhibiting the system xc- . This inhibition disrupts the balance of redox in cells, leading to an increase in intracellular reactive oxygen species (ROS) and a decrease in the cellular antioxidant glutathione . This imbalance triggers a unique form of non-apoptotic cell death known as ferroptosis .

Biochemical Pathways

The inhibition of system xc- by Erastin2 affects the glutathione biosynthesis pathway . Glutathione, a key antioxidant in cells, is synthesized from cysteine, which is imported into cells via system xc- . By inhibiting this system, Erastin2 reduces the availability of cysteine, thereby decreasing the synthesis of glutathione and increasing oxidative stress .

Result of Action

The result of Erastin2’s action is the induction of ferroptosis, a form of cell death characterized by the accumulation of lethal levels of lipid peroxides . This has been shown to be particularly effective in inducing cell death in certain types of cancer cells harboring activating mutations in the RAS-RAF-MEK signaling pathway .

Action Environment

The action, efficacy, and stability of Erastin2 can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can counteract the oxidative stress induced by Erastin2 and potentially reduce its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Properties

IUPAC Name

2-[[5-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3S2/c1-19-14(24)11-27-17-21-20-16(28-17)23-8-6-22(7-9-23)15(25)10-26-13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYKLHNUOGNNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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